Octadecyl vinyl ether
Overview
Description
Mechanism of Action
Target of Action
Octadecyl vinyl ether, also known as Vinyl octadecyl ether, is a chemical compound with the linear formula CH3(CH2)17OCH=CH2 It is known to be used as a monomer for high-performance polymers .
Mode of Action
It is known that vinyl ethers, in general, are highly reactive and can participate in various chemical reactions, including polymerization .
Biochemical Pathways
It is known that vinyl ethers can be used in the synthesis of aroma and agrochemicals, indicating that they may interact with biochemical pathways related to these applications .
Result of Action
It is known that vinyl ethers can be used as cross-linkers in specialty polymer synthesis , which could result in changes to the physical and chemical properties of the materials in which they are incorporated.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the polymerization of vinyl ethers can be influenced by factors such as temperature, light, and the presence of initiators . Furthermore, the stability of the resulting polymers can be affected by factors such as heat, light, and chemical exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl vinyl ether can be achieved through various methods. One common approach involves the reaction of octadecanol with acetylene in the presence of a catalyst to form the desired vinyl ether . Another method includes the use of vinyl ether alcohols and functional carboxylic acids to synthesize bifunctional vinyl ether esters using the immobilized enzyme Candida antarctica lipase B as a catalyst . This synthesis can be performed in a one-pot reaction under a broad temperature range (22–90°C) and in various organic solvents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and consistency of the final product . The production methods are designed to minimize the use of toxic compounds and reduce energy consumption, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Octadecyl vinyl ether undergoes various chemical reactions, including polymerization, addition, and electrocyclic reactions . It can also participate in cationic and radical UV-polymerization .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include catalysts such as Candida antarctica lipase B for ester synthesis and electrophilic selenium reagents for living cationic polymerization . The reactions can be carried out under ambient conditions, with no strict purification of reagents or inert atmosphere required .
Major Products Formed: The major products formed from the reactions of this compound include polymers, cross-linking monomers, and reactive diluents for UV curing . These products are used in various applications, including coatings, adhesives, and printing inks .
Scientific Research Applications
Octadecyl vinyl ether has a wide range of scientific research applications. In chemistry, it is used as a monomer for the synthesis of high-performance polymers . In biology, it can be used for surface modification of carbon black to stabilize aqueous dispersed systems . In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable, homogeneous suspensions . In industry, this compound is used as a reactive diluent for UV-curable coatings and printing inks .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to octadecyl vinyl ether include stearyl vinyl ether, vinyl stearyl ether, and vinyl octadecyl ether . These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity.
Uniqueness: This compound is unique due to its high reactivity, exceptional quality, and lot-to-lot consistency . It is the best choice for a wide range of syntheses, including polymerization, addition, and electrocyclic reactions . Its ability to form stable, homogeneous suspensions makes it particularly valuable in scientific research and industrial applications .
Properties
IUPAC Name |
1-ethenoxyoctadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h4H,2-3,5-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJDJWUCRAPCOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-96-7 | |
Record name | Poly(octadecyl vinyl ether) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2061305 | |
Record name | Octadecane, 1-(ethenyloxy)- | |
Source | EPA DSSTox | |
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Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 30 deg C; [ChemIDplus] Solid; mp = 24-28 deg C; [Aldrich MSDS] | |
Record name | Octadecane, 1-(ethenyloxy)- | |
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CAS No. |
930-02-9, 9003-96-7 | |
Record name | Octadecyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octadecyl vinyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930029 | |
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Record name | Octadecane, 1-(ethenyloxy)-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl octadecyl ether | |
Source | DTP/NCI | |
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Record name | Octadecane, 1-(ethenyloxy)- | |
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Record name | Octadecane, 1-(ethenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(vinyloxy)octadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.008 | |
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Record name | OCTADECYL VINYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15102HDV20 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of octadecyl vinyl ether?
A1: The molecular formula of this compound is C20H40O, and its molecular weight is 296.53 g/mol.
Q2: How does the molecular arrangement of ODVE influence its polymerization?
A: ODVE exhibits polymorphism, meaning it can exist in different crystalline forms. Research has shown that the specific crystalline form of ODVE significantly impacts its polymerization behavior during gamma-ray irradiation. For instance, the sub α form demonstrates higher polymerizability than the α or β forms. []
Q3: Can this compound be used in emulsion polymerization?
A: While ODVE itself doesn't readily copolymerize in emulsion polymerization, its hydrolysis product, 1-octadecanol, acts as a coemulsifier, resulting in highly viscous latexes. []
Q4: How does the presence of this compound impact the thermal properties of copolymers?
A: Incorporating ODVE into copolymers can influence their thermal stability. For instance, copolymers of ethyl 4-maleimidobenzoate with isobutyl vinyl ether or isooctyl vinyl ether, showed greater thermal stability compared to those incorporating ODVE. []
Q5: Can this compound be used in the preparation of catalysts?
A: ODVE can be used to create cationic polymer latexes that serve as supports for catalysts. For example, a manganese(III) porphyrin catalyst immobilized on these latexes effectively catalyzes alkene oxidations using sodium hypochlorite or potassium peroxymonosulfate. Notably, these latex-supported catalysts exhibit higher activity compared to their counterparts in solution. []
Q6: What are the applications of ODVE in synthesizing shape-memory materials?
A: ODVE plays a crucial role in developing shape-memory materials. Polymer networks incorporating crystallizable poly(this compound) segments, synthesized through free radical copolymerization with butyl acrylate, exhibit shape memory effects. The crystallizable nature of the polyODVE segments contributes to the material's ability to recover its original shape after deformation. []
Q7: How is ODVE employed in the development of stimuli-responsive materials?
A: ODVE is instrumental in creating stimuli-responsive polymers. For example, amphiphilic block copolymers of ODVE and 2-methoxyethyl vinyl ether (MOVE) exhibit thermosensitive behavior in aqueous solutions. Upon cooling, these copolymers form physical gels due to interactions between the ODVE units, offering potential applications in drug delivery and tissue engineering. [, , ]
Q8: How can the sequence distribution of ODVE in copolymers influence the properties of physical networks?
A: Research indicates that the arrangement of ODVE units within a copolymer significantly impacts the properties of the resulting physical network. For instance, periodic copolymers of ODVE and MOVE form stiffer and more brittle gels compared to their statistical or gradient counterparts. This highlights the importance of controlling monomer sequence for tailoring material properties. []
Q9: What analytical techniques are commonly employed to study ODVE and its derivatives?
A9: Various analytical methods are used to characterize ODVE and its related polymers. These include:
- Differential Scanning Calorimetry (DSC): Used to study the thermal transitions and phase behavior of ODVE and its polymers, such as identifying its crystalline forms and glass transition temperatures. [, , ]
- X-ray Diffraction: Provides insights into the crystal structure and molecular arrangement within different polymorphic forms of ODVE. []
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify ODVE in complex mixtures, such as plant extracts where it naturally occurs. [, ]
Q10: What is known about the environmental fate of this compound?
A: Studies investigating the degradation of ODVE adsorbed on alumina particles indicate it readily hydrolyzes to form 1-octadecanol, highlighting its potential for environmental breakdown. Further research is needed to fully understand its degradation pathways and potential environmental impact. []
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